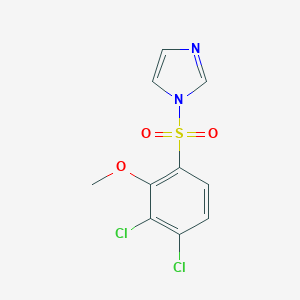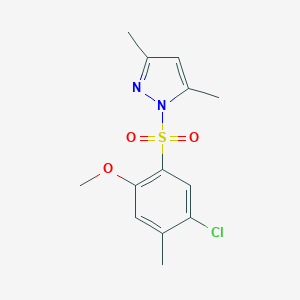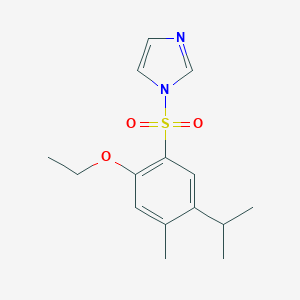![molecular formula C12H18Cl2N2O3S B346037 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine CAS No. 898638-74-9](/img/structure/B346037.png)
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine, also known as DMAPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPS is a sulfonyl-containing amine that has been synthesized through a multi-step process.
作用機序
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and are involved in various diseases, including cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the physiological effects of this compound in humans are not yet fully understood.
実験室実験の利点と制限
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine. One area of research is the development of new this compound derivatives with improved properties, such as increased solubility or decreased toxicity. Another area of research is the investigation of the physiological effects of this compound in humans, which could provide valuable insights into its potential as a therapeutic agent. Additionally, this compound could be further explored as a tool for studying protein-protein interactions and developing new analytical methods in biochemistry.
合成法
The synthesis of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves a multi-step process that starts with the reaction of 2,5-dichloro-4-methoxyphenylsulfonyl chloride with 3-(dimethylamino)propylamine in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for scientific research.
科学的研究の応用
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, this compound has been used as a tool to study protein-protein interactions and to develop new analytical methods. In materials science, this compound has been explored as a potential building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)6-4-5-15-20(17,18)12-8-9(13)11(19-3)7-10(12)14/h7-8,15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLOSZODDDUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)


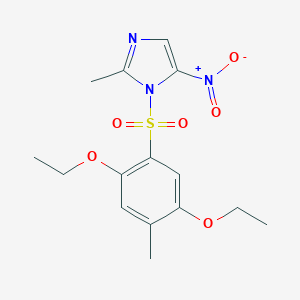

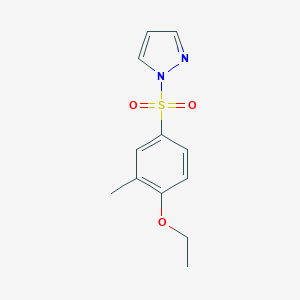


![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)

